N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide
Description
N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and an amide linkage
Properties
Molecular Formula |
C19H16N2O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[4-[(2-phenoxyacetyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c22-18(13-24-16-5-2-1-3-6-16)20-14-8-10-15(11-9-14)21-19(23)17-7-4-12-25-17/h1-12H,13H2,(H,20,22)(H,21,23) |
InChI Key |
UXCUVFISHOIIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of Phenoxyacetamide: This involves the reaction of phenoxyacetic acid with an amine to form phenoxyacetamide.
Coupling with Thiophene-2-carboxylic Acid: The phenoxyacetamide is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amide Formation: The intermediate product is then reacted with 4-aminophenyl to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biology: It can serve as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide: shares similarities with other thiophene-based compounds such as:
Uniqueness
- Structural Features : The combination of a thiophene ring, phenyl group, and amide linkage makes this compound unique.
- Applications : Its potential applications in diverse fields such as medicinal chemistry, materials science, and organic synthesis highlight its versatility.
Biological Activity
N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives, which are noted for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Target and Mode of Action:
this compound primarily targets the Actin-related protein 2/3 (Arp2/3) complex . This interaction is crucial as it leads to alterations in the actin cytoskeleton, which plays a significant role in various cellular processes including motility, division, and intracellular transport.
Biochemical Pathways:
The compound is believed to influence pathways associated with actin dynamics. By modulating the actin cytoskeleton, it may affect cellular signaling pathways, gene expression, and metabolic processes.
Pharmacokinetics
The pharmacokinetic properties of this compound remain largely unexplored. However, related thiophene derivatives have shown potential in terms of bioavailability and therapeutic efficacy. Understanding its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles is essential for determining its viability as a therapeutic agent.
Antitumor Activity
Thiophene derivatives have been extensively studied for their antitumor properties. This compound is hypothesized to exhibit similar effects due to its structural similarities with other active compounds.
Case Studies:
- Cytotoxicity Assays: A study involving analogs of phenoxyacetamide thiazoles demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, A549). The most effective analog showed an IC50 value of approximately 13 μM . This suggests that this compound may also possess potent antitumor activity.
- Mechanisms of Action: Research indicates that related compounds induce apoptosis and inhibit neovascularization in tumors. These effects are mediated through the stabilization of p53 and upregulation of HIF-1α, which are crucial in tumor progression and response to hypoxia .
Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor. High-throughput screening against enzymes like pantothenate synthetase has been conducted to identify inhibitors that can disrupt essential metabolic pathways in pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .
Table 1: Biochemical Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 316.37 g/mol |
| Solubility | Soluble in DMSO; low solubility in water |
| LogP | 3.5 (indicative of moderate lipophilicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
